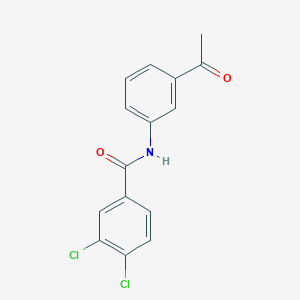

N-(3-acetylphenyl)-3,4-dichlorobenzamide

Description

N-(3-Acetylphenyl)-3,4-dichlorobenzamide is a benzamide derivative characterized by a 3,4-dichlorobenzoyl group linked to a 3-acetylphenylamine moiety. This compound has been synthesized as a precursor for chalcones and pyrazoline derivatives, which exhibit antimicrobial activity against gram-positive and gram-negative bacteria and fungi . Its structure combines electron-withdrawing chlorine substituents with a ketone group (acetyl), which may influence its reactivity and biological interactions. The compound’s synthesis involves condensation reactions with aromatic aldehydes under basic conditions, followed by cycloaddition with hydrazines to generate bioactive heterocycles .

Properties

Molecular Formula |

C15H11Cl2NO2 |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-3,4-dichlorobenzamide |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20) |

InChI Key |

KOYMSPHHQMXGCK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3,4-Dichlorobenzamide Derivatives

Functional Comparison

(a) Antimicrobial Activity

This compound serves as a scaffold for synthesizing pyrazolines with broad-spectrum antimicrobial activity. In contrast, N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04) demonstrates potent anticancer activity against breast cancer cell lines (T47D), with an IC₅₀ of 12.5 µM, outperforming 5-fluorouracil (5-FU) . The thiourea moiety in BATU-04 enhances its binding affinity to EGFR kinase, as shown by molecular docking studies (rank score: −112.3 kcal/mol vs. 5-FU’s −98.7 kcal/mol) .

(b) Neuroprotective Potential

N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (Compound 21) targets metabotropic glutamate receptor 5 (mGluR5), a key player in neurodegenerative diseases. The benzimidazole group facilitates receptor binding, a feature absent in the acetylphenyl derivative .

(c) Structural Flexibility and Bioactivity

- Chlorine Substitution : The 3,4-dichloro configuration enhances electrophilicity and membrane permeability, common across analogs.

- Aromatic Modifications : The acetyl group in this compound may reduce metabolic stability compared to the benzimidazole or benzoxazole derivatives, which exhibit stronger π-π stacking interactions with biological targets .

Key Research Findings

- This compound derivatives show moderate antimicrobial activity (MIC: 25–50 µg/mL) against Staphylococcus aureus and Escherichia coli .

- BATU-04 exhibits superior cytotoxicity (IC₅₀: 12.5 µM) compared to 5-FU (IC₅₀: 35.2 µM) due to enhanced EGFR binding .

- Compound 21 (benzimidazole analog) demonstrates neuroprotective efficacy in preclinical models, with EC₅₀ values in the nanomolar range .

Q & A

Q. What synthetic methodologies are recommended for N-(3-acetylphenyl)-3,4-dichlorobenzamide?

Answer: A common approach involves reacting 3,4-dichlorobenzoyl chloride with 3-acetylaniline under Schotten-Baumann conditions. Key steps include:

- Acylation : Mix equimolar amounts of 3,4-dichlorobenzoyl chloride and 3-acetylaniline in a basic aqueous medium (e.g., NaOH) with vigorous stirring at 0–5°C to control exothermic reactions.

- Workup : Filter the precipitated product, recrystallize using a solvent like ethanol or chloroform, and confirm purity via TLC .

- Characterization : Validate using melting point analysis (compare to literature), -/-NMR for functional group identification, and HRMS for molecular ion verification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectral and analytical techniques:

- NMR Spectroscopy : -NMR should show peaks for acetyl protons (~2.6 ppm, singlet) and aromatic protons (7.0–8.5 ppm). -NMR will confirm carbonyl carbons (~168–170 ppm) and aromatic carbons .

- HRMS : Expect a molecular ion peak at m/z 308.0112 (calculated for ) .

- Melting Point : Compare experimental values to literature data (±2°C tolerance) to rule out impurities .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound?

Answer: The MTT assay is widely used:

- Cell Lines : Human breast cancer T47D cells (ATCC HTB-133) are recommended based on prior studies with structurally similar benzamides .

- Protocol :

- Seed cells in 96-well plates (5,000 cells/well).

- Treat with compound concentrations (e.g., 1–100 μM) for 48–72 hours.

- Measure absorbance at 570 nm after MTT incubation.

- Controls : Include 5-fluorouracil (5-FU) as a positive control and DMSO as a vehicle control .

Advanced Research Questions

Q. How can molecular docking guide the design of this compound derivatives for enhanced EGFR inhibition?

Answer:

- Software : Use MVD v5.5 or AutoDock Vina with the EGFR kinase domain (PDB: 1M17) as the target .

- Parameters :

- Grid size: 60 × 60 × 60 Å centered on the ATP-binding site.

- Run Lamarckian genetic algorithm with 100 runs.

- Analysis : Prioritize compounds with lower docking scores (e.g., ≤−7.0 kcal/mol) and hydrogen bonds with key residues (e.g., Lys721, Thr766) .

- Validation : Compare predicted binding poses with experimental IC values to refine substituent choices (e.g., chloro vs. methoxy groups) .

Q. How to resolve discrepancies between in silico docking scores and in vitro cytotoxicity results?

Answer: Potential strategies include:

- Solvent Accessibility : Docking may not account for solvent effects; use molecular dynamics (MD) simulations to assess ligand stability in hydrated environments.

- Cell Permeability : Evaluate logP values (e.g., via HPLC) to ensure adequate membrane penetration.

- Off-Target Effects : Perform kinase profiling (e.g., KINOMEscan) to identify unintended targets .

- Data Normalization : Use Z-score analysis to compare cytotoxicity across multiple cell lines (e.g., T47D vs. MCF-7) .

Q. What structural modifications improve the neuroprotective or anticancer activity of 3,4-dichlorobenzamide derivatives?

Answer: Key modifications from SAR studies:

- Electron-Withdrawing Groups : 3,4-Dichloro substitution enhances EGFR inhibition (IC = 6.4 μM for compound 22 in neuroprotection studies) .

- Heterocyclic Appendages : Adding indole or benzimidazole moieties improves solubility and target affinity (e.g., compound 18 in ).

- Hybridization : Conjugate with tryptamine derivatives to exploit Toll-like receptor (TLR4) agonism for adjuvant therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.